molecular formula C19H23BrN4OS B2382025 5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-59-6

5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2382025
CAS No.: 898361-59-6
M. Wt: 435.38
InChI Key: GXFVLAMSCDUJEK-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a methylpiperidinyl moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolotriazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated precursor of the thiazolotriazole core using a palladium catalyst.

    Attachment of the Methylpiperidinyl Moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative is introduced to the intermediate compound.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Recycling: To reduce costs associated with palladium catalysts.

    Green Chemistry Principles: To minimize environmental impact, such as using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to the presence of the piperidine moiety.

Industry

    Material Science: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bromophenyl group could facilitate binding through halogen bonding, while the piperidine moiety might enhance lipophilicity and membrane permeability. The thiazolotriazole core could participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of a target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The presence of the bromine atom in 5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol distinguishes it from its chlorinated and fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to unique reactivity and binding characteristics, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-[(3-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFVLAMSCDUJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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